Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate
Description
Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate is a structurally complex organic compound featuring:
- A pyrrolidinone core (2,5-dioxopyrrolidin-1-yl) with a tertiary amine substitution.
- A sulfamoylphenyl group linked via an ethylamino chain to the pyrrolidinone.
- A benzoate ester at the para position.
Properties
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[2-(4-sulfamoylphenyl)ethylamino]pyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-2-30-21(27)15-5-7-16(8-6-15)24-19(25)13-18(20(24)26)23-12-11-14-3-9-17(10-4-14)31(22,28)29/h3-10,18,23H,2,11-13H2,1H3,(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZZQJRWMALTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or esters.
Scientific Research Applications
Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Insights
- Sulfamoyl vs. Benzimidazole (): The sulfamoyl group in the target compound likely improves water solubility and target specificity compared to benzimidazole, which prioritizes aromatic interactions .
- Methoxy vs. Sulfamoyl (): Methoxy substituents enhance lipophilicity, favoring membrane penetration, while sulfamoyl groups promote solubility and enzyme binding (e.g., dihydropteroate synthase in sulfa drugs) .
- Dimethoxyphenyl vs.
Physicochemical Properties
- Solubility: Sulfamoyl groups (logP ~1.2) confer higher aqueous solubility than methoxy (logP ~2.1) or benzimidazole (logP ~2.8) analogs.
- Reactivity: The sulfonamide moiety may participate in nucleophilic substitution or hydrogen bonding, whereas benzimidazole engages in π-stacking .
Research Findings from Analogous Compounds
- Reactivity in Polymer Systems (): Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than methacrylate derivatives in resin systems, suggesting electron-donating/withdrawing substituents critically influence reaction kinetics .
- Antimicrobial Activity (): Pyrrolidinone-benzimidazole hybrids demonstrate moderate antifungal activity, implying the target compound’s sulfamoyl group could enhance antibacterial potency .
- Synthetic Flexibility (): Pyrazole-sulfonyl derivatives are synthesized via thiol-ene click chemistry, a method applicable to the target compound’s sulfamoyl-ethylamino linkage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
